molecular formula C6H10N2O5 B098049 Glycyl-D-aspartic acid CAS No. 17343-03-2

Glycyl-D-aspartic acid

Cat. No.: B098049
CAS No.: 17343-03-2
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-D-aspartic acid is a dipeptide composed of glycine and D-aspartic acid. It is a synthetic compound that has garnered significant interest in various fields due to its unique properties and potential applications. This compound is known for its role in biochemical research, particularly in studies related to peptide interactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-D-aspartic acid can be synthesized through several methods. One common approach involves the coupling of glycine and D-aspartic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Mechanism of Action

The mechanism of action of glycyl-D-aspartic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Glycyl-D-aspartic acid can be compared with other similar dipeptides:

Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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